

# Application Notes & Protocols: Investigating 1-Octyl-2-thiourea in Agrochemical Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                           |
|----------------------|---------------------------|
| Compound Name:       | 1-Octyl-2-thiourea        |
| Cat. No.:            | B086940                   |
|                      | <a href="#">Get Quote</a> |

**Abstract:** Thiourea, an organosulfur compound with the chemical formula  $\text{SC}(\text{NH}_2)_2$ , and its derivatives represent a versatile chemical scaffold of significant interest in agrochemical discovery.<sup>[1][2]</sup> This class of molecules has demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.<sup>[3][4]</sup> The incorporation of various functional groups onto the thiourea core allows for the fine-tuning of physicochemical properties and biological efficacy.<sup>[1]</sup> This guide focuses on a specific, under-explored derivative, **1-Octyl-2-thiourea** (CAS: 13281-03-3), and provides a comprehensive framework for its systematic evaluation as a potential agrochemical agent. The lipophilic octyl chain suggests potential for enhanced membrane penetration, a desirable trait for bioactive molecules. We present detailed protocols for primary screening assays, outline logical workflows for mechanism of action studies, and explain the scientific rationale behind these experimental designs to empower researchers in their discovery process.

## Compound Profile: 1-Octyl-2-thiourea

**1-Octyl-2-thiourea** is a derivative of thiourea characterized by the substitution of an octyl group on one of the nitrogen atoms. This structural modification significantly increases the molecule's lipophilicity compared to the parent thiourea, which is a critical parameter influencing its interaction with biological membranes and potential transport within target organisms.

Table 1: Physicochemical Properties of **1-Octyl-2-thiourea**

| Property          | Value                                           | Reference                          |
|-------------------|-------------------------------------------------|------------------------------------|
| CAS Number        | <b>13281-03-3</b>                               | <a href="#">[5]</a>                |
| Molecular Formula | C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> S | <a href="#">[6]</a>                |
| Molecular Weight  | 188.33 g/mol                                    | <a href="#">[6]</a>                |
| Appearance        | White to off-white solid (typical)              | Sourced from general chemical data |

| Solubility | Soluble in organic solvents (e.g., DMSO, Acetone, Methanol); low solubility in water | Inferred from structure |

Rationale for Investigation: The rationale for investigating **1-Octyl-2-thiourea** stems from the established bioactivity of the broader thiourea family.[\[7\]](#)[\[8\]](#) Research on related N-acyl- and N-aryl-thioureas has confirmed antibacterial, antifungal, and enzyme-inhibiting activities.[\[9\]](#)[\[10\]](#) The presence of the C8 alkyl chain in **1-Octyl-2-thiourea** provides a compelling starting point for exploring its potential in various agrochemical applications, from pest and disease control to enhancing plant resilience.

## Potential Agrochemical Applications & Mechanistic Hypotheses

Thiourea derivatives can interfere with a multitude of biological processes.[\[2\]](#) Below are the primary areas of investigation for **1-Octyl-2-thiourea**, along with hypothesized mechanisms of action that form the basis for the subsequent experimental protocols.

### Fungicidal Activity

Many thiourea derivatives exhibit potent antifungal properties.[\[11\]](#) A key study on aldehyde-thiourea derivatives demonstrated excellent activity against *Botrytis cinerea*, the fungus responsible for gray mold disease.[\[12\]](#)[\[13\]](#)

- Hypothesized Mechanism: The primary mechanism may involve the disruption of fungal cell membrane integrity, leading to increased permeability and leakage of cellular contents.[\[12\]](#)[\[13\]](#) Another potential target is the inhibition of critical enzymes, such as laccase, which is involved in fungal pathogenesis.[\[12\]](#)

### Insecticidal Activity

Thiourea compounds have been developed as commercial insecticides and are known to be effective against various pests.[\[1\]](#)[\[14\]](#) Some act as insect growth regulators by interfering with chitin synthesis, a

process vital for the insect exoskeleton.[15][16]

- Hypothesized Mechanism: **1-Octyl-2-thiourea** may act as a contact or stomach poison. Its lipophilic nature could facilitate penetration of the insect cuticle. A plausible mode of action is the inhibition of chitin synthase, leading to failed molting and mortality, particularly in larval stages.[16]

## Herbicidal Activity

Certain acylthiourea derivatives have been identified as potent herbicides that target and inhibit the enzyme acetohydroxyacid synthase (AHAS).[17] AHAS is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent target for selective herbicides.

- Hypothesized Mechanism: The compound could act as an inhibitor of a key plant-specific enzyme. The primary hypothesis for screening would be the inhibition of AHAS, leading to the starvation of essential amino acids and subsequent plant death.[17]

## Plant Growth Regulation (PGR) & Biostimulant Effects

Exogenous application of thiourea has been shown to improve plant growth and yield, especially under abiotic stress conditions like salinity and drought.[18][19] It can enhance nutrient uptake, modulate gene expression, and improve the plant's antioxidant defense systems.[18][19]

- Hypothesized Mechanism: Thiourea can act as a signaling molecule or a source of nitrogen and sulfur. It may mitigate stress by reducing oxidative damage through the upregulation of antioxidant enzymes and improving physiological functions like gas exchange.[19]

## Experimental Protocols for Screening & Characterization

The following protocols provide a robust, step-by-step framework for the primary screening of **1-Octyl-2-thiourea** across the four main application areas. It is critical to include appropriate positive and negative controls in every experiment to ensure data validity.

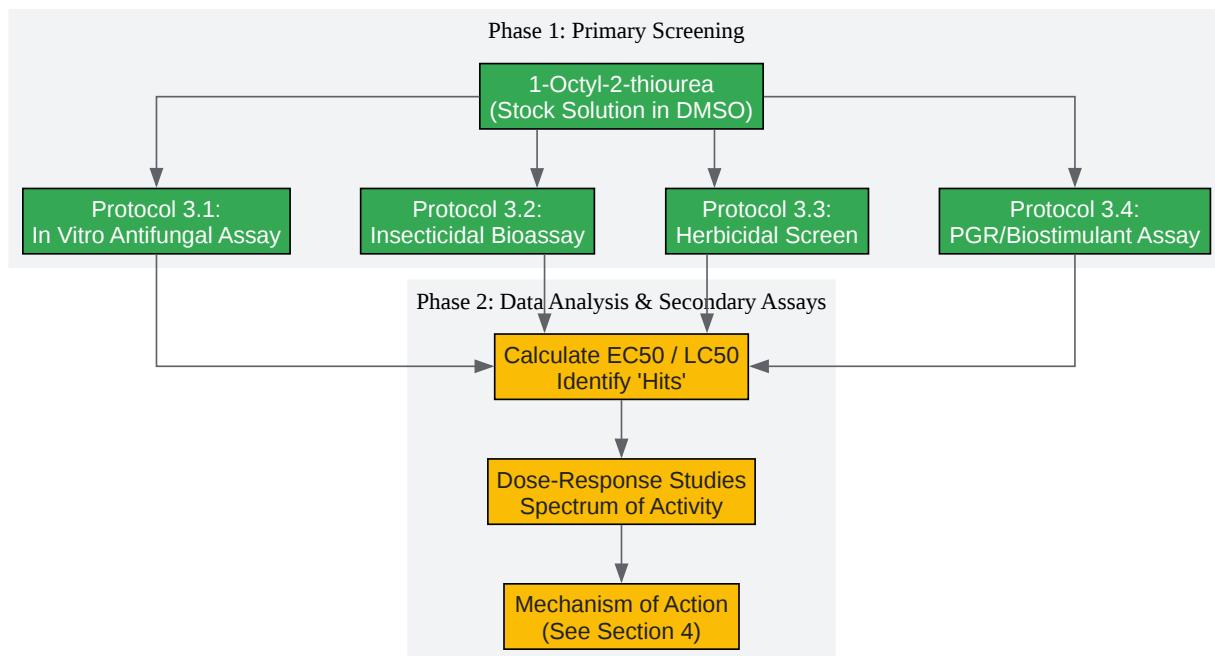

[Click to download full resolution via product page](#)

Figure 1. High-level workflow for the agrochemical evaluation of **1-Octyl-2-thiourea**.

## Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)

Objective: To determine the concentration-dependent inhibitory effect of **1-Octyl-2-thiourea** on the mycelial growth of a target plant pathogenic fungus (e.g., *Botrytis cinerea*, *Fusarium solani*).

Materials:

- **1-Octyl-2-thiourea**
- Dimethyl sulfoxide (DMSO, sterile)
- Potato Dextrose Agar (PDA)

- Sterile Petri dishes (90 mm)
- Actively growing culture of the target fungus
- Sterile cork borer (5 mm)
- Commercial fungicide (e.g., Boscalid) as a positive control
- Incubator

#### Methodology:

- Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of **1-Octyl-2-thiourea** in sterile DMSO. Prepare a similar stock solution for the positive control.
- Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
- Amending the Medium: To create a final concentration of 100 ppm, add 1 mL of the 10,000 ppm stock solution to 99 mL of molten PDA. Mix thoroughly but gently to avoid bubbles. Prepare serial dilutions to obtain concentrations of 50, 25, 10, and 1 ppm.
  - Causality: Adding the compound to molten agar ensures its homogenous distribution. DMSO is used for its high solubilizing power and low toxicity at the final concentration (<1% v/v).
- Negative Control: Prepare a control plate by adding an equivalent volume of sterile DMSO (1 mL per 99 mL of PDA) to account for any solvent effects.
- Pouring Plates: Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow them to solidify in a laminar flow hood.
- Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
- Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
- Analysis: Calculate the percentage of inhibition for each concentration using the formula:
  - $$\text{Inhibition (\%)} = [(dc - dt) / dc] * 100$$

- Where  $dc$  is the average diameter of the colony in the control and  $dt$  is the average diameter of the colony in the treated plate.
- $EC_{50}$  Determination: Use the inhibition data to perform a probit or logistic regression analysis to calculate the Effective Concentration required to inhibit 50% of fungal growth ( $EC_{50}$ ).

## Protocol 3.2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

Objective: To assess the contact toxicity of **1-Octyl-2-thiourea** against a common sap-sucking insect like the green peach aphid (*Myzus persicae*).[\[14\]](#)

Materials:

- **1-Octyl-2-thiourea**
- Acetone and distilled water
- Tween 20 or similar surfactant
- Cabbage or bell pepper plants
- Healthy, synchronized culture of adult apterous (wingless) aphids
- Commercial insecticide (e.g., Imidacloprid) as a positive control
- Ventilated containers for observation

Methodology:

- Test Solution Preparation: Prepare a 1,000 ppm stock solution in acetone. For the final test solutions (e.g., 500, 250, 100, 50 ppm), dilute the stock solution with distilled water containing 0.1% (v/v) Tween 20.
  - Causality: Acetone helps dissolve the compound, while the surfactant ensures the solution adheres to and evenly coats the waxy leaf surface.
- Negative Control: Prepare a solution of distilled water with 0.1% Tween 20 and the corresponding concentration of acetone used in the highest test dose.

- Leaf Preparation: Excise healthy leaves from untreated plants, ensuring they have a petiole of at least 2 cm.
- Treatment: Dip each leaf into the respective test or control solution for 10-15 seconds with gentle agitation. Allow the leaves to air dry completely in a fume hood.
- Infestation: Place the dried leaf petioles in water-filled vials (e.g., Eppendorf tubes) to maintain turgor. Place each leaf into a ventilated container. Carefully transfer 10-20 adult aphids onto each leaf disc.
- Incubation: Maintain the containers at 22-24°C with a 16:8 hour (light:dark) photoperiod.
- Data Collection: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
- Analysis: Correct the mortality data for any deaths in the negative control using Abbott's formula. Perform a probit analysis to determine the Lethal Concentration that kills 50% of the test population (LC<sub>50</sub>).

### Protocol 3.3: Pre-emergence Herbicidal Activity Assay

Objective: To evaluate the effect of **1-Octyl-2-thiourea** on the germination and early growth of select weed and crop species when applied to the soil before seedling emergence.

Materials:

- **1-Octyl-2-thiourea**
- Acetone, water, and surfactant (0.1% Tween 20)
- Pots or trays filled with a sterile soil/sand mixture
- Seeds of a monocot weed (e.g., Digitaria sp.), a dicot weed (e.g., Amaranthus retroflexus), and a tolerant crop (e.g., corn).[\[17\]](#)
- Commercial pre-emergence herbicide (e.g., Metolachlor) as a positive control
- Greenhouse or growth chamber with controlled conditions
- Laboratory spray chamber

Methodology:

- Planting: Fill pots with the soil mixture and sow 10-15 seeds of each test species at a depth of 1-2 cm. Lightly water the soil.
- Treatment Solution: Prepare test solutions of **1-Octyl-2-thiourea** at various rates (e.g., equivalent to 2000, 1000, 500, 250 g ai/ha) in an acetone/water/surfactant carrier.
- Application: Within 24 hours of planting, apply the treatment solutions evenly to the soil surface using a laboratory spray chamber calibrated to deliver a specific volume.
- Negative Control: Spray a set of pots with the carrier solution only.
- Incubation: Transfer the pots to a greenhouse with conditions of 25/20°C (day/night) and a 16-hour photoperiod. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.
- Data Collection: After 14-21 days, visually assess the herbicidal effect. Count the number of emerged seedlings and rate the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete death).
- Analysis: Calculate the percent inhibition of emergence and the average phytotoxicity rating for each species at each concentration. Determine the dose required for 50% growth reduction (GR<sub>50</sub>).

## Protocol 3.4: Plant Growth Regulation Assay (Seed Germination under Salinity Stress)

Objective: To determine if **1-Octyl-2-thiourea** can mitigate the inhibitory effects of salt stress on seed germination and early seedling growth.[\[19\]](#)

Materials:

- **1-Octyl-2-thiourea**
- Distilled water, Sodium Chloride (NaCl)
- Seeds of a moderately salt-sensitive crop (e.g., flax, tomato)
- Sterile Petri dishes with filter paper
- Growth chamber

Methodology:

- Seed Sterilization: Surface sterilize seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
- Treatment Solutions:
  - Absolute Control: Sterile distilled water.
  - Salt Stress Control: 100 mM NaCl solution.
  - Thiourea Control: 3 mM and 6 mM **1-Octyl-2-thiourea** solutions.[19]
  - Test Groups: 100 mM NaCl combined with 3 mM **1-Octyl-2-thiourea**, and 100 mM NaCl combined with 6 mM **1-Octyl-2-thiourea**.
- Plating: Place 25 sterilized seeds in each Petri dish on sterile filter paper. Add 5 mL of the respective treatment solution to each dish.
- Incubation: Seal the dishes and place them in a growth chamber at 25°C in the dark for 7-10 days.
- Data Collection:
  - Count the number of germinated seeds daily (germination defined by radicle emergence >2 mm).
  - At the end of the experiment, measure the root and shoot length of 10 randomly selected seedlings from each plate.
- Analysis: Calculate the final germination percentage, germination rate index, and average root/shoot length. Use statistical analysis (e.g., ANOVA) to determine if the thiourea treatment significantly improves these parameters under salt stress compared to the salt stress control.

## Mechanism of Action (MoA) Elucidation Workflow

A positive result ('hit') in a primary screen is the first step. The next crucial phase is to understand how the compound works. This is essential for lead optimization and development.

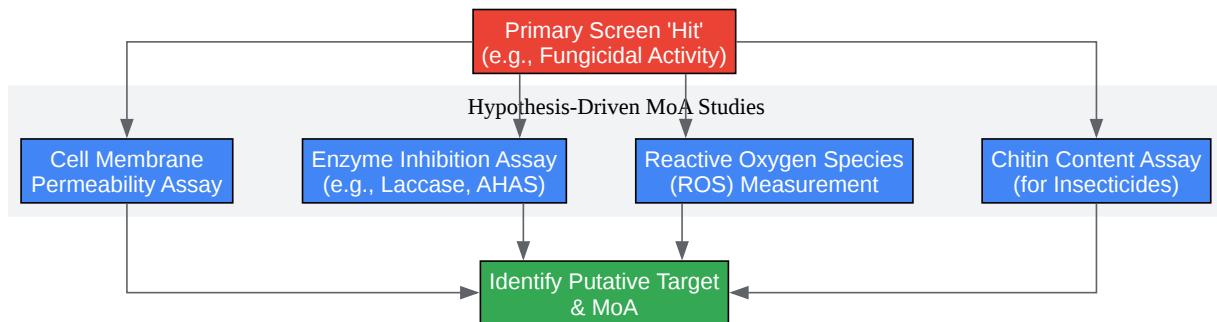

[Click to download full resolution via product page](#)

Figure 2. Logical workflow for investigating the Mechanism of Action (MoA) of a screening hit.

If **1-Octyl-2-thiourea** shows potent fungicidal activity (Protocol 3.1), a logical follow-up is to investigate its effect on the fungal cell membrane. A simple assay involves measuring the leakage of electrolytes from treated fungal mycelia into a surrounding aqueous solution. An increase in conductivity over time compared to an untreated control would support a membrane-disruptive mechanism of action.[12][13] Similarly, if herbicidal activity is confirmed (Protocol 3.3), an *in vitro* enzyme assay using isolated AHAS can directly test the hypothesis of target-site inhibition.[17]

## References

- Stadler, T., et al. (2017). Insecticidal Activity of Novel Thioureas and Isothioureas. Pest Management Science, 73(4), 743-751. URL: <https://pubmed.ncbi.nlm.nih.gov/27530419/>
- Yi, Q. Q., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. URL: <https://pubs.acs.org/doi/10.1021/acs.jafc.5c00430>
- Yi, Q. Q., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/38587680/>
- Yi, Q. Q., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. URL: <https://pubs.acs.org/doi/abs/10.1021/acs.jafc.5c00430>
- Chih-Cheng, C., & Forgash, A. J. (1975). Insecticidal Effectiveness of Thiourea Derivatives. Applied Entomology and Zoology, 10(1), 43-50. URL: [https://www.jstage.jst.go.jp/article/aez1966/10/1/10\\_1\\_43/\\_pdf](https://www.jstage.jst.go.jp/article/aez1966/10/1/10_1_43/_pdf)
- Karadag, A., et al. (2015). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 20(3), 4615-4631. URL: <https://www.mdpi.com/1420-3049/20/3/4615>
- Simpel Group. (n.d.). Thiourea in Agriculture: Fertilizer and Crop Protection Benefits. Simpel Group. URL: <https://www.simpel.co.za/blogs/news/thiourea-in-agriculture-fertilizer-and-crop-protection-benefits>

- Li, Y., et al. (2021). Synthesis and Insecticidal Activity of Acylthiourea Derivatives from  $\beta$ -pinene. Letters in Drug Design & Discovery, 18(1), 89-94. URL: <https://www.ingentaconnect.com/content/ben/lddd/2021/00000018/00000001/art00011>
- Yi, Q., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Semantic Scholar. URL: <https://www.semanticscholar.org/paper/Thiourea-Derivatives-in-Agrochemical-Discovery-and-Yi-Sun/c0590edb8882583803f26f76c535780517f80459>
- YouTube. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. URL: <https://www.youtube.com>
- Yang, Y., et al. (2023). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Chemistry & Biodiversity. URL: [https://www.researchgate.net/publication/372863920\\_Synthesis\\_and\\_Antifungal\\_Activity\\_of\\_Aldehydes-Thiourea\\_Derivatives\\_as\\_Promising\\_Antifungal\\_Agents\\_Against\\_Postharvest\\_Gray\\_Mold\\_Disease](https://www.researchgate.net/publication/372863920_Synthesis_and_Antifungal_Activity_of_Aldehydes-Thiourea_Derivatives_as_Promising_Antifungal_Agents_Against_Postharvest_Gray_Mold_Disease)
- Yang, Y., et al. (2023). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Semantic Scholar. URL: <https://www.semanticscholar.org/paper/Synthesis-and-Antifungal-Activity-of-Derivatives-Yang-Song/d04a6e310034a02c3c6f6261516082c3c126d70d>
- Badiceanu, C. D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial *Candida auris* Strains Isolated in Romania. Antibiotics, 12(9), 1409. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10524953/>
- Xu, J., et al. (2022). Synthesis, herbicidal activity study, and molecular docking of novel acylthiourea derivatives. PLOS ONE, 17(3), e0265223. URL: <https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0265223>
- Li, Z., et al. (2016). A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities. Molecules, 21(11), 1445. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/>
- ChemicalBook. (2023). **1-OCTYL-2-THIOUREA**. ChemicalBook. URL: [https://www.chemicalbook.com/ChemicalProductProperty\\_EN\\_CB6717173.htm](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717173.htm)
- Tanigaki, K., et al. (2023). Small Molecules with Thiourea Skeleton Induce Ethylene Response in *Arabidopsis*. International Journal of Molecular Sciences, 24(15), 12384. URL: <https://www.mdpi.com/1422-0067/24/15/12384>
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar. URL: <https://www.semanticscholar.org/paper/New-1-octanoyl-3-aryl-thiourea-derivatives%3A-Saeed-Larik/f69a5382b6c167232252a106f376f9c4728f3226>
- Santa Cruz Biotechnology. (n.d.). **1-Octyl-2-thiourea**. Santa Cruz Biotechnology. URL: <https://www.scbt.com/p/1-octyl-2-thiourea-13281-03-3>
- Al-Hourani, B. J. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 374-406. URL: <https://www.mdpi.com/2624-8549/6/2/25>
- Al-Hourani, B. J. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. URL: <https://www.researchgate.net>
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. ResearchGate. URL: <https://www.researchgate.net>

[https://www.researchgate.net/publication/310482592\\_New\\_1-octanoyl-3-aryl\\_thiourea\\_derivatives\\_Solvent-free\\_synthesis\\_characterization\\_and\\_multi-target\\_biological\\_activities](https://www.researchgate.net/publication/310482592_New_1-octanoyl-3-aryl_thiourea_derivatives_Solvent-free_synthesis_characterization_and_multi-target_biological_activities)

- Wahid, A., et al. (2017). Thiourea: a molecule with immense biological significance for plants. International Journal of Agriculture and Biology, 19(4), 911-920. URL: <https://www.cabidigitallibrary.org/doi/full/10.5555/20173259832>
- Ibrahim, M. F. M., et al. (2023). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. Journal of Genetic Engineering and Biotechnology, 21(1), 125. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10492143/>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. Thiourea Derivatives in Agrochemical Discovery and Development. | Semantic Scholar [semanticscholar.org]
- 5. 1-OCTYL-2-THIOUREA | 13281-03-3 [chemicalbook.com]
- 6. [scbt.com](https://scbt.com) [scbt.com]
- 7. [mdpi.com](https://mdpi.com) [mdpi.com]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [researchgate.net](https://researchgate.net) [researchgate.net]
- 13. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease | Semantic Scholar [semanticscholar.org]
- 14. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]
- 16. A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating 1-Octyl-2-thiourea in Agrochemical Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086940#application-of-1-octyl-2-thiourea-in-agrochemical-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)